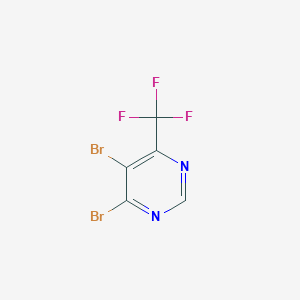

4,5-Dibromo-6-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCUCCQCFKEKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458120 | |

| Record name | 4,5-dibromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-94-8 | |

| Record name | 4,5-Dibromo-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785777-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dibromo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dibromo-6-(trifluoromethyl)pyrimidine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent drug-like properties, including its ability to engage in various non-covalent interactions and its metabolic stability, make it a cornerstone of medicinal chemistry. This guide focuses on a particularly valuable, yet specialized, derivative: 4,5-Dibromo-6-(trifluoromethyl)pyrimidine , with the Chemical Abstracts Service (CAS) number 785777-94-8 .[3][4]

The strategic placement of two bromine atoms and a trifluoromethyl group on the pyrimidine ring imparts a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic distribution within the pyrimidine ring, enhancing its susceptibility to nucleophilic substitution. The two bromine atoms at adjacent positions offer versatile handles for a wide array of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This trifecta of functional groups makes this compound a highly sought-after building block for the synthesis of novel therapeutic agents, particularly in the realms of oncology, virology, and immunology.[5][6][7]

This technical guide will provide a comprehensive overview of this compound, delving into its physicochemical characteristics, synthesis, reactivity, and applications, with a strong emphasis on the practical insights relevant to researchers in the field.

Physicochemical Properties: A Data-Driven Overview

| Property | Value/Information | Source/Rationale |

| CAS Number | 785777-94-8 | [3][4] |

| Molecular Formula | C₅HBr₂F₃N₂ | Calculated |

| Molecular Weight | 305.88 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar polyhalogenated aromatic compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and have low solubility in water. | Inferred from structural features (hydrophobic bromine and trifluoromethyl groups) |

| Purity | Commercially available with purities typically >95% | Supplier Information |

Synthesis and Handling: From Precursors to Safe Practice

The synthesis of substituted pyrimidines often involves multi-step sequences starting from readily available precursors. While a specific, detailed, and published protocol for the synthesis of this compound is not widely available, a plausible synthetic route can be conceptualized based on established pyrimidine chemistry. A likely approach would involve the construction of a trifluoromethyl-substituted pyrimidine ring followed by a bromination step.

Conceptual Synthetic Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. 785777-94-8|this compound|BLD Pharm [bldpharm.com]

- 4. eMolecules this compound | 785777-94-8 | MFCD10574961 | Fisher Scientific [fishersci.com]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to 4,5-Dibromo-6-(trifluoromethyl)pyrimidine: A Keystone Building Block for Modern Drug Discovery

Introduction: Unpacking a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, fluorinated heterocycles have emerged as a particularly fruitful class of compounds. This guide provides an in-depth technical overview of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine , a compound that stands at the intersection of two powerful trends in drug design: the utility of the pyrimidine core and the strategic incorporation of trifluoromethyl groups.[1][2]

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA, and is a prevalent motif in a multitude of FDA-approved drugs.[3] Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets. The trifluoromethyl (-CF₃) group, on the other hand, is a powerful modulator of physicochemical properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5][6]

The subject of this guide, this compound, synergistically combines these features. The presence of two bromine atoms at the C4 and C5 positions provides orthogonal chemical handles for sequential, site-selective functionalization via cross-coupling reactions. This allows for the systematic and efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and development. This document will explore its properties, reactivity, and applications, providing both foundational knowledge and actionable protocols for its use in the laboratory.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties and safety requirements is the bedrock of its effective and safe utilization in a research setting.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 785777-94-8 | [7] |

| Molecular Formula | C₅HBr₂F₃N₂ | [7] |

| Molecular Weight | 305.88 g/mol | [7] |

| Appearance | White solid | [8] |

| Melting Point | 47-49 °C | |

| Storage | Inert atmosphere, 2-8°C | [9] |

Safety and Handling

Based on available safety data sheets, this compound is classified with several hazards that necessitate careful handling.[9] All work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT, Single Exposure | H335: May cause respiratory irritation |

Precautionary Measures: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Store in a tightly closed container in a dry and well-ventilated place.[9]

Synthesis and Spectroscopic Characterization

Expected Spectroscopic Signature

For unambiguous identification, the following spectroscopic characteristics are predicted based on the molecule's structure:

-

¹H NMR: A single singlet is expected in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the proton at the C2 position of the pyrimidine ring.

-

¹³C NMR: Five distinct signals are expected. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The two bromine-bearing carbons will be downfield, with the C4 carbon likely being the most deshielded due to its proximity to both a ring nitrogen and the -CF₃ group.

-

¹⁹F NMR: A singlet is expected, as all three fluorine atoms are chemically equivalent.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio.

Chemical Reactivity and Synthetic Utility: A Platform for Diversity

The true power of this compound lies in its capacity for selective functionalization. The two bromine atoms possess differential reactivity, which can be exploited to introduce different substituents in a controlled, stepwise manner.

Regioselectivity in Cross-Coupling Reactions

The electronic environment of the pyrimidine ring dictates the reactivity of the C-Br bonds. The C4 position is situated between an electron-withdrawing nitrogen atom and the potent electron-withdrawing trifluoromethyl group. This renders the C4-Br bond significantly more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. In contrast, the C5-Br bond is less activated. This electronic disparity forms the basis for regioselective cross-coupling, allowing for the initial reaction to occur preferentially at the C4 position.

Caption: Workflow for the sequential functionalization of this compound.

Protocol: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to selectively functionalize the C4 position. The conditions are adapted from established procedures for related dihalogenated heterocycles.[10][11]

Objective: To synthesize 4-(Aryl)-5-bromo-6-(trifluoromethyl)pyrimidine.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 6:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-bromo-6-(trifluoromethyl)pyrimidine.

Causality: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle. The aqueous base is required to activate the boronic acid to form the boronate species, which then participates in the transmetalation step. The reaction is performed under inert gas to prevent the oxidation and deactivation of the palladium catalyst. This self-validating system ensures that the reaction proceeds efficiently only when all components are correctly assembled under the specified anoxic conditions.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Beyond

The true value of this compound is realized in its application as a versatile starting material for creating libraries of novel compounds for biological screening. By varying the coupling partners in sequential cross-coupling reactions, researchers can rapidly access a wide array of structurally diverse molecules. This scaffold is particularly relevant in the search for kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif. The trifluoromethyl group can provide additional beneficial interactions within the ATP-binding pocket while improving the overall drug-like properties of the molecule.[1] Its derivatives are promising candidates for evaluation as anticancer, antiviral, and antifungal agents, among other therapeutic areas.[8]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed platform for innovation. Its combination of a biologically relevant pyrimidine core, a property-enhancing trifluoromethyl group, and differentially reactive bromine atoms provides a powerful and efficient route to molecular complexity. For researchers and scientists in drug development, mastering the reactivity of this scaffold opens the door to new chemical space and accelerates the journey toward discovering the next generation of therapeutics.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 785777-94-8 | MFCD10574961 | this compound [aaronchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. aaronchem.com [aaronchem.com]

- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

4,5-Dibromo-6-(trifluoromethyl)pyrimidine molecular weight and formula

An In-depth Technical Guide to 4,5-Dibromo-6-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, halogenated heterocyclic compounds serve as pivotal structural motifs. Among these, pyrimidine derivatives have garnered significant attention due to their presence in the core structure of nucleobases and their wide range of pharmacological activities.[1][2][3] The strategic introduction of bromine atoms and a trifluoromethyl group to the pyrimidine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential as a drug candidate or a versatile building block in organic synthesis.[4] This guide provides a comprehensive technical overview of this compound, a key intermediate for researchers and professionals in the field of drug development.

Core Molecular Attributes

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.

| Attribute | Value | Source |

| Molecular Formula | C₅HBr₂F₃N₂ | [5][6] |

| Molecular Weight | 305.88 g/mol | [5][6] |

| CAS Number | 785777-94-8 | [5][6][7] |

| Canonical SMILES | C1(=C(C(=NC=N1)C(F)(F)F)Br)Br |

The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry. Its presence in natural molecules like thymine, cytosine, and uracil underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutic agents. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.[2]

Caption: Structure of this compound.

The Role of Trifluoromethyl and Bromo Substituents

The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability by blocking sites of oxidation and improve its binding affinity to target proteins.[4] Bromine atoms, as halogens, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. They also serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.

Synthesis and Reactivity

Potential Synthetic Workflow

Caption: A potential synthetic workflow for the target compound.

Reactivity and Applications in Drug Discovery

The bromine atoms at the 4 and 5 positions are susceptible to nucleophilic substitution and are excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, making this compound a valuable intermediate in the synthesis of compound libraries for high-throughput screening.

The pyrimidine scaffold itself is a key component in numerous approved drugs, including anticancer agents, antivirals, and antibiotics.[1] The unique combination of substituents in this compound makes it a promising starting material for the development of novel kinase inhibitors, antivirals, and other therapeutic agents.

Safety and Handling

Specific safety data for this compound is not extensively detailed in the provided search results. However, based on the safety information for related brominated and fluorinated organic compounds, the following precautions should be observed.[8][9][10][11]

General Laboratory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][11] Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8][9]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

This compound is a strategically important building block for the synthesis of novel chemical entities with potential therapeutic applications. Its pyrimidine core, combined with the unique properties of the trifluoromethyl and bromo substituents, provides a versatile platform for the development of new drugs. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.

References

-

PubChem. 2,6-Dibromo-4-(trifluoromethyl)pyridine | C6H2Br2F3N | CID 71710970. [Link]

-

PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620. [Link]

-

ChemicalRegister.com. This compound Suppliers. [Link]

-

Chem-Station. This compound|CAS 785777-94-8. [Link]

-

Frontiers. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

- Google Patents.

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. eMolecules this compound | 785777-94-8 | MFCD10574961 | Fisher Scientific [fishersci.com]

- 6. 785777-94-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound|CAS 785777-94-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. acrospharma.co.kr [acrospharma.co.kr]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of scientifically-backed synthesis pathways for 4,5-dibromo-6-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group and two bromine atoms onto the pyrimidine scaffold offers a versatile platform for the development of novel bioactive molecules and functional materials. This document will delve into the mechanistic rationale behind the proposed synthetic routes, provide detailed experimental protocols, and outline methods for the characterization of the target molecule and its key intermediates.

Strategic Importance of this compound

The pyrimidine core is a ubiquitous motif in numerous biologically active compounds, including antiviral and anticancer agents. The trifluoromethyl group is a well-established bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Furthermore, the presence of two bromine atoms at the 4 and 5 positions provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space in drug discovery and the tuning of photophysical properties in materials science.

Proposed Synthesis Pathways

Two primary synthetic routes are proposed, both commencing from the readily available starting material, 4-hydroxy-6-(trifluoromethyl)pyrimidine. The choice between these pathways may depend on reagent availability, desired scale, and laboratory-specific capabilities.

Pathway A: Sequential Bromination and Halogenation

This pathway prioritizes the initial bromination of the electron-rich pyrimidine ring at the 5-position, followed by the conversion of the 4-hydroxyl group to a bromine atom.

Pathway B: Chlorination, Bromination, and Halogen Exchange

This alternative route begins with the conversion of the hydroxyl group to a more versatile chloro intermediate. Subsequent bromination at the 5-position is followed by a final halogen exchange to yield the desired dibromo product.

Visualizing the Synthesis

Figure 1: Proposed synthetic pathways for this compound.

Detailed Experimental Protocols

Pathway A: Sequential Bromination and Halogenation

Step A1: Synthesis of 5-Bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine

Causality: The electron-donating hydroxyl group at the 4-position activates the pyrimidine ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the 5-position.

-

Protocol:

-

To a solution of 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine.

-

Step A2: Synthesis of this compound

Causality: The hydroxyl group of the intermediate is converted into a good leaving group, which is then displaced by a bromide ion. Reagents like phosphorus oxybromide or a combination of phosphorus pentabromide and phosphorus oxychloride are effective for this transformation.

-

Protocol:

-

In a fume hood, carefully add phosphorus oxybromide (POBr₃) (3.0-5.0 eq) to 5-bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Pathway B: Chlorination, Bromination, and Halogen Exchange

Step B1: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

Causality: The hydroxyl group is converted to a chloro group, which is a more versatile intermediate for subsequent reactions. Phosphorus oxychloride is a common and effective reagent for this transformation.

-

Protocol:

-

To 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) and a catalytic amount of a tertiary amine base such as N,N-dimethylaniline or triethylamine.

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.

-

After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

-

Extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-6-(trifluoromethyl)pyrimidine, which can often be used in the next step without further purification.

-

Step B2: Synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine

Causality: The pyrimidine ring is now less activated due to the electron-withdrawing chloro group, but electrophilic bromination at the 5-position is still feasible under appropriate conditions.

-

Protocol:

-

Dissolve 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product, wash, dry, and concentrate as described in previous steps.

-

Purify by column chromatography to obtain 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine.

-

Step B3: Synthesis of this compound

Causality: A halogen exchange reaction (Finkelstein reaction) can be employed to replace the chloro group with a bromo group. This is typically driven by the use of a bromide salt in a polar aprotic solvent.

-

Protocol:

-

Dissolve 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile.

-

Add a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr) (1.5-2.0 eq).

-

Heat the reaction mixture to reflux for 6-12 hours.

-

After cooling, filter off any inorganic salts and concentrate the filtrate.

-

Take up the residue in an organic solvent, wash with water, dry, and concentrate.

-

Purify by column chromatography to yield the final product, this compound.

-

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using a combination of spectroscopic techniques. Below is a table summarizing the expected analytical data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C₅H₃F₃N₂O | 164.09 | ~8.5 (s, 1H), ~6.8 (s, 1H), ~12.0 (br s, 1H) | ~160 (q, CF₃), ~155, ~150, ~120 (q, CF₃), ~110 | ~ -70 |

| 5-Bromo-4-hydroxy-6-(trifluoromethyl)pyrimidine | C₅H₂BrF₃N₂O | 242.98 | ~8.6 (s, 1H), ~12.5 (br s, 1H) | ~160 (q, CF₃), ~154, ~148, ~120 (q, CF₃), ~100 | ~ -68 |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | C₅H₂ClF₃N₂ | 182.53 | ~9.0 (s, 1H), ~7.8 (s, 1H) | ~162 (q, CF₃), ~160, ~158, ~120 (q, CF₃), ~118 | ~ -72 |

| 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine | C₅HBrClF₃N₂ | 261.43 | ~9.1 (s, 1H) | ~161 (q, CF₃), ~159, ~157, ~120 (q, CF₃), ~110 | ~ -70 |

| This compound | C₅HBr₂F₃N₂ | 305.88 | ~8.9 (s, 1H) | ~160 (q, CF₃), ~155, ~145, ~120 (q, CF₃), ~115 | ~ -65 |

Note: The exact chemical shifts (δ) may vary depending on the solvent and instrument used.

Safety Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Phosphorus oxychloride and phosphorus oxybromide are highly corrosive and react violently with water; handle with extreme caution.

-

Bromine and N-bromosuccinimide are corrosive and toxic; avoid inhalation and skin contact.

-

Trifluoromethyl-containing compounds may have unknown toxicity; handle with care.

Conclusion

The synthesis of this compound is achievable through multi-step synthetic sequences starting from 4-hydroxy-6-(trifluoromethyl)pyrimidine. The choice of pathway will be dictated by specific laboratory constraints and preferences. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable building block for further chemical exploration. Careful execution of these procedures, coupled with diligent purification and characterization, will ensure the successful synthesis of this versatile compound.

References

While a direct synthesis for this compound is not extensively documented in publicly available literature, the proposed steps are based on well-established transformations in pyrimidine chemistry. The following references provide context for the individual reaction types:

- Brown, D. J. (2008). The Pyrimidines. John Wiley & Sons.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- For general procedures on the conversion of hydroxypyrimidines to chloropyrimidines: See various patents and publications on the synthesis of chlorinated pyrimidine deriv

- For general procedures on the bromination of pyrimidines: See publications on the electrophilic halogen

A Technical Guide to the Structural Elucidation of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine: A Strategic Approach for Drug Discovery

Abstract

This whitepaper provides a comprehensive technical guide for the structural elucidation of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, a compound of significant interest in medicinal chemistry and drug development. While a public crystal structure is not available at the time of this writing, this document outlines the strategic workflow and theoretical considerations for its determination via single-crystal X-ray diffraction. We will delve into the rationale behind experimental choices, from synthesis and crystallization to data analysis, providing researchers and drug development professionals with a robust framework for characterizing this and similar novel compounds. The insights gained from the precise three-dimensional atomic arrangement are invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and accelerating the drug discovery pipeline.

Introduction: The Significance of Trifluoromethylpyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to participate in various biological interactions. The introduction of a trifluoromethyl (-CF3) group can dramatically enhance the pharmacological properties of a molecule.[1][2] This highly electronegative and lipophilic moiety can improve metabolic stability by blocking oxidative pathways, increase binding affinity to target proteins, and enhance membrane permeability.[1][2] Consequently, trifluoromethylpyrimidine derivatives are actively explored in the development of novel therapeutics, including kinase inhibitors for oncology.

This compound presents a particularly intriguing scaffold. The two bromine atoms offer vectors for further chemical modification and can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. A definitive crystal structure is paramount to fully harness the potential of this molecule in rational drug design.

Strategic Workflow for Crystal Structure Determination

The determination of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a three-dimensional atomic model. The following sections detail the critical steps and expert considerations for the structural elucidation of this compound.

Sources

An In-depth Technical Guide to the Solubility of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine

This guide provides a comprehensive overview of the solubility characteristics of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for predicting solubility and practical methodologies for its experimental determination.

Introduction to this compound

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The presence of two bromine atoms and a trifluoromethyl group significantly influences the compound's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound in various solvents is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure:

The structure, featuring an electron-deficient pyrimidine ring substituted with bulky and electronegative bromine and trifluoromethyl groups, suggests a compound with low aqueous solubility and a preference for organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle is primarily governed by the polarity of the solute and the solvent.

Polarity and Solute-Solvent Interactions

The polarity of a molecule is determined by the distribution of electron density. In this compound, the electronegative nitrogen atoms in the pyrimidine ring, along with the bromine and highly electronegative fluorine atoms, create a π-deficient system.[2] This results in a molecule with a significant dipole moment, rendering it polar.

However, the large, nonpolar bromine atoms and the trifluoromethyl group can also engage in van der Waals forces and dipole-dipole interactions. The potential for hydrogen bonding is limited as the molecule lacks traditional hydrogen bond donors (like -OH or -NH).

Based on its structure, we can anticipate the following solubility trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. While van der Waals interactions are possible, the strong polar nature of the pyrimidine ring will hinder dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): Moderate to good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Low solubility is expected in water due to the lack of strong hydrogen bonding capabilities. In alcohols like methanol and ethanol, solubility may be slightly better than in water due to the presence of both a polar hydroxyl group and a nonpolar alkyl chain.

The following diagram illustrates the logical flow for selecting an appropriate solvent based on these theoretical principles.

Caption: Logical workflow for solvent selection based on molecular structure.

Experimental Determination of Solubility

To obtain quantitative data, experimental determination of solubility is essential. The equilibrium solubility method is a widely accepted technique.

Equipment and Materials

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

This compound (solute)

-

Selected solvents

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[5] The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to facilitate the separation of the undissolved solid from the saturated solution.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Quantitative Solubility Data (Hypothetical Data for Illustration)

While specific experimental data for this compound is not publicly available, the following table provides a template for recording and presenting such data. The values are hypothetical and based on the theoretical predictions discussed earlier.

| Solvent | Solvent Type | Predicted Solubility at 25°C (mg/mL) |

| Hexane | Nonpolar | < 1 |

| Toluene | Nonpolar | 1 - 5 |

| Dichloromethane (DCM) | Polar Aprotic | > 50 |

| Acetone | Polar Aprotic | > 50 |

| Ethyl Acetate | Polar Aprotic | 20 - 50 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 5 - 10 |

| Water | Polar Protic | < 0.1 |

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related compounds suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[6][8]

-

Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.[8] Do not eat, drink, or smoke when handling this product.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Implications for Research

The solubility of this compound is a critical factor influencing its application in research and development. Based on its molecular structure, it is predicted to be sparingly soluble in nonpolar and polar protic solvents, with good to excellent solubility in polar aprotic solvents. This guide provides a robust theoretical framework for understanding these solubility characteristics and a detailed experimental protocol for their quantitative determination. Accurate solubility data will enable researchers to optimize reaction conditions, develop effective purification strategies, and formulate this compound for various applications in the pharmaceutical and agrochemical industries.

References

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. 785777-94-8|this compound|BLD Pharm [bldpharm.com]

- 4. chem.ws [chem.ws]

- 5. quora.com [quora.com]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2,6-Dibromo-4-(trifluoromethyl)pyridine | C6H2Br2F3N | CID 71710970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

A Technical Guide to the Biological Activities of Trifluoromethylpyrimidines for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful strategy in medicinal chemistry and agrochemical research, leading to a new generation of molecules with enhanced biological activities.[1] The unique physicochemical properties conferred by the CF₃ group—such as increased lipophilicity, metabolic stability, and binding affinity—significantly modulate the therapeutic and protective potential of the parent pyrimidine ring.[2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethylpyrimidines, with a focus on their applications in oncology, infectious disease, and agriculture. We will delve into the mechanistic insights, present key quantitative data, and provide detailed experimental protocols to empower researchers in the design and evaluation of novel trifluoromethylpyrimidine-based agents.

The Physicochemical Impact of Trifluoromethylation on the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of biologically active compounds.[4] The introduction of a trifluoromethyl group, a small yet highly electronegative substituent, dramatically alters the electronic and steric properties of the pyrimidine core.[5] This strategic modification is a cornerstone of modern drug design for several key reasons:

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and penetrate tissues or fungal and plant cells.[3][6] This is a critical factor for bioavailability and overall efficacy.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by oxidative enzymes in the body.[5] This increased metabolic stability leads to a longer half-life and prolonged therapeutic effect.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.

-

Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape for optimal target engagement.[5]

These properties collectively contribute to the enhanced biological potency and improved pharmacokinetic profiles observed in many trifluoromethylpyrimidine derivatives.[1][2]

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylpyrimidines have demonstrated significant promise as anticancer agents, with several derivatives exhibiting potent activity against a range of human cancer cell lines.[1][5][7] The mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth and proliferation.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7] A novel series of 5-trifluoromethylpyrimidine derivatives has been designed and synthesized as potent EGFR inhibitors.[7]

One notable compound, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (compound 9u from a specific study), demonstrated impressive inhibitory activity against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells, with IC₅₀ values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively.[7] This compound also exhibited potent inhibition of the EGFR kinase itself with an IC₅₀ of 0.091 µM.[7] Further investigations revealed that this compound could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[7]

Disruption of DNA Synthesis

Another key anticancer mechanism of trifluoromethylpyrimidines involves the disruption of DNA synthesis. The fluoropyrimidine family of drugs, which includes the well-known 5-fluorouracil (5-FU), has long been a mainstay of cancer chemotherapy.[8] TAS-102, an oral anticancer agent, is a combination of trifluridine (a trifluoromethylpyrimidine nucleoside analog) and tipiracil hydrochloride.[9]

The primary cytotoxic mechanism of trifluridine is its incorporation into DNA, which leads to DNA dysfunction and strand breaks, ultimately triggering cell death.[9] Unlike 5-FU, which can also be incorporated into RNA, the main effect of trifluridine in the dosing schedule of TAS-102 is on DNA.[9] The tipiracil component inhibits the rapid degradation of trifluridine, thereby increasing its bioavailability and enhancing its anticancer effects.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| 3b | NCI-60 Panel | Purine Antagonist | Varies (most active in study) | [5] |

| 9u | A549 (Lung) | EGFR Kinase | 0.35 | [7] |

| 9u | MCF-7 (Breast) | EGFR Kinase | 3.24 | [7] |

| 9u | PC-3 (Prostate) | EGFR Kinase | 5.12 | [7] |

| 2g | MCF-7 (Breast) | Not Specified | 2.63 | [10] |

| 5 | MCF-7 (Breast) | Not Specified | 3.09 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of trifluoromethylpyrimidine derivatives against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Trifluoromethylpyrimidine test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylpyrimidine test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-drug control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylpyrimidines have shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[11][12][13]

Antibacterial Activity

Several novel trifluoromethyl-substituted pyrazole derivatives have demonstrated potent growth inhibition of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[11] Some of these compounds were also effective at preventing and eradicating biofilms, which are notoriously difficult to treat.[11] The trifluoromethyl substituent was found to contribute to good activity against the tested bacteria, with one derivative showing a minimum inhibitory concentration (MIC) as low as 3.12 µg/mL against an MRSA strain.[11]

Antifungal Activity

Trifluoromethylpyrimidine derivatives have also been evaluated for their antifungal properties against various plant pathogens.[14][15] In one study, several newly synthesized compounds bearing an amide moiety exhibited good in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, and Sclerotinia sclerotiorum.[14] Notably, some compounds showed inhibitory activity against B. cinerea that was equal to or even better than the commercial fungicide tebuconazole.[14][15]

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected trifluoromethylpyrimidine derivatives.

| Compound ID | Pathogen | Activity Type | MIC (µg/mL) | Inhibition (%) at 50 µg/mL | Reference |

| 13 | MRSA | Antibacterial | 3.12 | - | [11] |

| 5b | Botrytis cinerea | Antifungal | - | 96.76 | [14] |

| 5j | Botrytis cinerea | Antifungal | - | 96.84 | [14] |

| 5l | Botrytis cinerea | Antifungal | - | 100 | [14][15] |

| 5v | Sclerotinia sclerotiorum | Antifungal | - | 82.73 | [14][15] |

Agrochemical Applications: Protecting Crops and Enhancing Yields

The unique properties of trifluoromethylpyrimidines make them highly valuable in the design of modern agrochemicals.[6] The incorporation of the CF₃ group enhances the stability and penetration of these compounds into plant tissues or fungal cells, leading to more potent and effective herbicides, fungicides, and insecticides.[6]

Herbicidal Activity

Trifluoromethylpyrimidines serve as key building blocks for the synthesis of advanced herbicides.[6] These herbicides can be designed to selectively target metabolic pathways in weeds, ensuring effective weed control without harming the primary crop.[6] This precision contributes to increased crop yields and a reduced reliance on broad-spectrum herbicides that can have a greater environmental impact.[6]

Fungicidal Activity

Derivatives synthesized from trifluoromethylpyrimidine intermediates have demonstrated significant activity against a variety of plant pathogens.[6] These compounds can be modified to inhibit essential fungal enzymes or disrupt the integrity of the fungal cell wall, thereby protecting crops from devastating diseases.[6] The enhanced stability imparted by the trifluoromethyl group ensures that these fungicides remain effective under field conditions.[6]

Antiviral Activity in Plants

Certain trifluoromethylpyrimidine derivatives have also shown promising activity against plant viruses, such as the tobacco mosaic virus (TMV).[1] In vivo studies have demonstrated both curative and protective effects of these compounds.[1] For instance, compound 5j from a particular study showed curative activity with an EC₅₀ of 126.4 µg/mL, while compound 5m exhibited protective activity with an EC₅₀ of 103.4 µg/mL, both of which were superior to the commercial agent ningnanmycin.[16]

Experimental Protocol: In Vivo Antiviral Assay against TMV

This protocol describes a method for evaluating the in vivo antiviral activity of trifluoromethylpyrimidine derivatives against Tobacco Mosaic Virus (TMV) in tobacco plants.[1]

Objective: To determine the curative and protective efficacy of test compounds against TMV infection.

Materials:

-

Tobacco plants (Nicotiana tabacum)

-

Tobacco Mosaic Virus (TMV) inoculum

-

Trifluoromethylpyrimidine test compounds

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

Curative Activity:

-

Inoculation: Gently rub the upper leaves of tobacco plants with a mixture of TMV inoculum and carborundum in phosphate buffer to create small abrasions for viral entry.

-

Treatment: After 2-3 days, when initial signs of infection may be present, apply a solution of the test compound to the inoculated leaves.[1]

-

Incubation: Maintain the plants in a controlled environment (greenhouse) for 3-4 days to allow for lesion development.

-

Evaluation: Count the number of local lesions on the treated leaves and compare them to a control group treated with a blank solution. Calculate the percentage of inhibition.

Protective Activity:

-

Treatment: Apply a solution of the test compound to the leaves of healthy tobacco plants.[1]

-

Incubation: Allow the plants to absorb the compound for 24 hours.[1]

-

Inoculation: Inoculate the treated leaves with TMV as described above.

-

Incubation and Evaluation: Maintain the plants for 3-4 days and then count the local lesions to determine the percentage of inhibition compared to the control group.

Future Perspectives and Conclusion

Trifluoromethylpyrimidines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective therapeutic agents and crop protection products.[1] The ability to fine-tune the properties of the pyrimidine scaffold through trifluoromethylation provides a powerful tool for medicinal chemists and agrochemical scientists to address pressing challenges in human health and global food security.

References

- Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. (n.d.).

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(23), 5736. Retrieved from [Link]

- Exploring the Synthesis Pathways of Trifluoromethylated Pyrimidines: A Deep Dive for Pharmaceutical Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

-

Zuo, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2356-2369. Retrieved from [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936359. Retrieved from [Link]

- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. (n.d.). Benchchem.

-

Unemoto, T., & Shiraishi, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]

-

Unemoto, T., & Shiraishi, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]

- Enhancing Crop Protection: The Role of Trifluoromethyl Pyridines in Agrochemicals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Analysis of Trifluoromethylquinolines: Tubulin Polymerization vs. Kinase Inhibition in Cancer Therapy. (n.d.). Benchchem.

- Boosting Crop Yields: The Role of Trifluoromethyl Pyrimidines in Herbicides. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2025). ResearchGate. Retrieved from [Link]

-

Wu, W., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 936359. Retrieved from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry, 12(10), 1737-1749. Retrieved from [Link]

- Understanding Trifluoromethyl Pyridines in Pharma Synthesis. (2025).

- The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. (n.d.).

-

Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103530. Retrieved from [Link]

-

Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2513406. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals, 18(7), 934. Retrieved from [Link]

-

PharmGKB summary: fluoropyrimidine pathways. (2013). Pharmacogenetics and Genomics, 23(11), 646-650. Retrieved from [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2025). ResearchGate. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(21), 7246. Retrieved from [Link]

- Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2022). RSC Advances, 12(48), 31215-31228. Retrieved from [Link]

-

TAS-102, a novel antitumor agent: a review of the mechanism of action. (2015). Annals of Oncology, 26(8), 1588-1593. Retrieved from [Link]

-

Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. (2023). Anticancer Research, 43(6), 2433-2444. Retrieved from [Link]

-

4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. (2022). RSC Medicinal Chemistry, 13(9), 1109-1120. Retrieved from [Link]

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). Molecules, 25(22), 5276. Retrieved from [Link]

-

How LONSURF® Works | Mechanism of Action. (n.d.). Lonsurf. Retrieved from [Link]

-

Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. (2005). International Journal of Antimicrobial Agents, 26(4), 307-311. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Online Journal of Case Studies, 2(4). Retrieved from [Link]

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Journal of Medicinal Chemistry, 58(23), 9345-9359. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 15. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Synthetic Versatility of Dihalopyrimidines: A Technical Guide for Drug Discovery

Dihalopyrimidines represent a cornerstone in modern medicinal chemistry, serving as highly versatile scaffolds for the synthesis of a vast array of therapeutic agents. Their unique electronic properties and multiple reactive sites allow for precise and controlled chemical modifications, making them invaluable building blocks in the design of novel drugs targeting a wide range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of dihalopyrimidines, grounded in field-proven insights and established scientific principles.

The Dihalopyrimidine Core: A Privileged Scaffold

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, the introduction of two halogen atoms onto this scaffold dramatically enhances its utility. The electron-withdrawing nature of the halogens activates the pyrimidine ring towards nucleophilic attack, while also providing two distinct handles for functionalization through various cross-coupling reactions. This dual reactivity is the key to the prevalence of dihalopyrimidine-based compounds in numerous FDA-approved drugs.[1][2]

The strategic placement of these halogens, most commonly at the 2,4- or 4,6-positions, allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures with a high degree of control. This modularity is paramount in diversity-oriented synthesis, a critical strategy in modern drug discovery.

Synthesis of Key Dihalopyrimidine Intermediates

The accessibility of dihalopyrimidine starting materials is crucial for their widespread application. Several robust methods have been developed for their synthesis, with the choice of method often depending on the desired halogen and substitution pattern.

Chlorination: The Workhorse Reaction

The most common route to dichloropyrimidines is the chlorination of the corresponding dihydroxypyrimidines (uracils). Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add uracil and a tertiary amine base, such as N,N-dimethylaniline, followed by the slow addition of phosphorus oxychloride (POCl₃).

-

Heating: Heat the reaction mixture to reflux (typically around 110-115°C) for a specified time (e.g., 2-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The crude product often precipitates as a solid.

-

Isolation and Purification: The solid is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization or column chromatography.

Causality: The tertiary amine base acts as a catalyst and acid scavenger, facilitating the chlorination process. The use of ice for quenching is critical to control the exothermic reaction of excess POCl₃ with water.

Bromination and Fluorination Strategies

The synthesis of dibromo- and difluoropyrimidines requires different approaches due to the varying reactivity of the halogenating agents.

Experimental Protocol: Synthesis of 2,4-Dibromopyrimidine from Uracil [3]

-

Reagent Combination: Mix uracil with phosphorus oxybromide (POBr₃) in a suitable reaction vessel.

-

Thermal Conditions: Heat the mixture with stirring at a high temperature (e.g., 125°C) for approximately 2 hours.

-

Quenching and Neutralization: After cooling, the reaction mixture is cautiously poured into ice water. The acidic solution is then neutralized with a base, such as sodium bicarbonate.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.[3]

Causality: The higher temperature is necessary to drive the bromination, which is generally less facile than chlorination. Neutralization is essential to remove acidic byproducts before extraction.

Experimental Protocol: Synthesis of 2,4-Difluoropyrimidine from 2,4-Dichloropyrimidine [4]

-

Reaction Components: In a dry reaction flask, combine 2,4-dichloropyrimidine with a fluoride source, such as potassium fluoride (KF).

-

Catalyst and Solvent: Add a catalytic amount of a phase-transfer catalyst, like a crown ether (e.g., 18-crown-6), and an appropriate high-boiling point solvent (e.g., sulfolane).

-

Heating: Heat the reaction mixture to a high temperature (e.g., 180-200°C) for several hours.

-

Isolation: The product is typically isolated by distillation from the reaction mixture.

Causality: The phase-transfer catalyst is crucial for solubilizing the potassium fluoride in the organic solvent and enhancing the nucleophilicity of the fluoride ion. The high temperature is required for the halogen exchange (Halex) reaction to proceed efficiently.

The Art of Regioselective Functionalization

The power of dihalopyrimidines in synthesis lies in the ability to selectively functionalize one halogenated position over the other. The C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. However, recent advances have provided methods to invert this selectivity.

Nucleophilic Aromatic Substitution (SNAr): The Classic Approach

The electron-deficient nature of the dihalopyrimidine ring makes it susceptible to attack by nucleophiles. Generally, in 2,4-dihalopyrimidines, the C4 position is more electrophilic and thus reacts preferentially.[5][6][7]

Caption: Ligand-controlled regioselectivity in Pd-catalyzed cross-coupling.

Experimental Workflow: Regioselective Suzuki Coupling

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), combine the 2,4-dihalopyrimidine, the boronic acid coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄ for C4 selectivity or a Pd-NHC complex for C2 selectivity), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., dioxane/water or toluene).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Causality: The choice of ligand is paramount for controlling regioselectivity. Bulky NHC ligands are thought to sterically block the more accessible C4 position, forcing the oxidative addition of the palladium catalyst to occur at the C2 position. The base is essential for the transmetalation step in the catalytic cycle.

Applications in Drug Discovery: A Rogues' Gallery of Success

The synthetic flexibility of dihalopyrimidines has led to their incorporation into a multitude of clinically successful drugs across various therapeutic areas.

| Drug Name (Example) | Therapeutic Area | Target | Role of the Dihalopyrimidine-derived Scaffold |

| Imatinib | Oncology | Bcr-Abl Kinase | The 2-aminopyrimidine moiety is a key pharmacophore for ATP-competitive inhibition. |

| Rosuvastatin | Cardiovascular | HMG-CoA Reductase | The pyrimidine core serves as a central scaffold for arranging the key functional groups for enzyme binding. |

| Voriconazole | Antifungal | Lanosterol 14α-demethylase | The difluorophenylpyrimidine unit is crucial for its antifungal activity. |

| Pazopanib | Oncology | VEGFR, PDGFR, c-Kit | The 2,4-disubstituted pyrimidine core allows for the precise orientation of substituents to interact with the kinase hinge region. [5] |

| Brigatinib | Oncology | ALK, EGFR | Synthesized via sequential SNAr reactions on a trichloropyrimidine core. [5] |

Spectroscopic and Analytical Characterization

The unambiguous characterization of dihalopyrimidine derivatives is essential. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern. The chemical shifts and coupling constants of the pyrimidine ring protons provide clear evidence for the position of functionalization. For instance, the ¹H NMR spectrum of 4,6-dichloropyrimidine shows two signals: a singlet for the H2 proton and a singlet for the H5 proton. [8]* Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compounds. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a characteristic signature for halogenated compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of functional groups introduced during the synthetic modifications.

Conclusion and Future Perspectives